3-(3,5-Difluorophenyl)piperidine hydrochloride
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Overview
Description
3-(3,5-Difluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14ClF2N. It is a piperidine derivative where the piperidine ring is substituted with a 3,5-difluorophenyl group. This compound is often used as a building block in pharmaceutical research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)piperidine hydrochloride typically involves the reaction of 3,5-difluorobenzaldehyde with piperidine under acidic conditions to form the intermediate 3-(3,5-difluorophenyl)piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(3,5-Difluorophenyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine hydrochloride: Another fluorinated piperidine derivative with similar applications.
3,3-Difluoropyrrolidine hydrochloride: Used in similar synthetic applications.
3-(Difluoromethyl)piperidine hydrochloride: Shares structural similarities and is used in related research fields.
Uniqueness
3-(3,5-Difluorophenyl)piperidine hydrochloride is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical research .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8;/h4-6,8,14H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZOTPGIRLIOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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